molecular formula C7H7FN2O B1599086 2-Fluoro-N-hydroxy-benzamidine CAS No. 75907-83-4

2-Fluoro-N-hydroxy-benzamidine

Cat. No.: B1599086
CAS No.: 75907-83-4
M. Wt: 154.14 g/mol
InChI Key: UQVCPKNHQRKCGJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H7FN2O. It belongs to the class of amidines and features a central carbon (C=N-C) chain, with a fluorine atom attached to one of the carbons and a hydroxyl group attached to the terminal nitrogen. An aromatic benzene ring is linked to the other carbon in the central chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes for 2-Fluoro-N-hydroxy-benzamidine are not widely documented in scientific literature. general methods for synthesizing similar compounds often involve the reaction of fluorinated benzene derivatives with hydroxylamine and amidine precursors under controlled conditions .

Industrial Production Methods: There is limited information on the industrial production methods for this compound. Typically, such compounds are synthesized in research laboratories for experimental purposes rather than on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-hydroxy-benzamidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamidines.

Scientific Research Applications

2-Fluoro-N-hydroxy-benzamidine is primarily used in scientific research due to its intriguing properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in enzyme inhibition studies to understand enzyme-substrate interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-N-hydroxy-benzamidine is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs. This combination makes it a valuable compound for various research applications .

Properties

CAS No.

75907-83-4

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

2-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

UQVCPKNHQRKCGJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/N)F

SMILES

C1=CC=C(C(=C1)C(=NO)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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